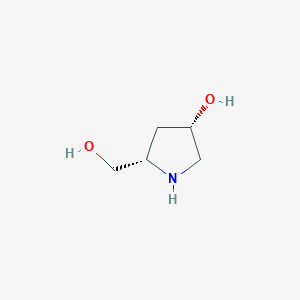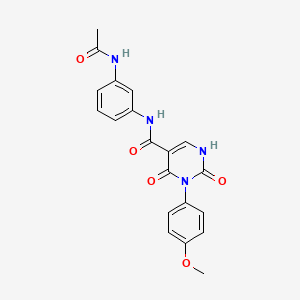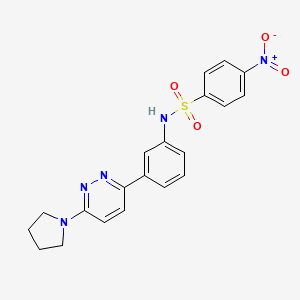![molecular formula C19H14ClN5O4 B2656645 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 951511-42-5](/img/structure/B2656645.png)
3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14ClN5O4 and its molecular weight is 411.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds featuring the 1,2,4-triazole and 1,2,4-oxadiazole scaffolds, akin to the chemical structure of interest, have demonstrated significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized derivatives that displayed good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, Rai et al. (2009) reported that certain 1,3,4-oxadiazole derivatives showcased notable antibacterial activity, with some compounds exhibiting significant efficacy against bacteria like Bacillus subtilis and Escherichia coli (Rai et al., 2009).
Nematocidal Activity
In the realm of agriculture, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. These findings suggest the potential of such compounds in developing new nematicides (Liu et al., 2022).
Corrosion Inhibition
The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid were investigated, revealing that these compounds effectively inhibit corrosion, thus highlighting their potential application in protecting metals against corrosive environments (Ammal et al., 2018).
Antioxidant Properties
Derivatives with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antioxidant activities, showing significant potential. For example, Rabie et al. (2016) designed and synthesized compounds that exhibited very high and significant antioxidant activities, suggesting their use as lead compounds for new antioxidant agents (Rabie et al., 2016).
Mesomorphic and Photo-luminescent Properties
Research into the mesomorphic behavior and photo-luminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophores has demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions. These findings indicate the utility of such compounds in the development of liquid crystal displays and photoluminescent materials (Han et al., 2010).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O4/c1-10-17(22-24-25(10)12-4-6-14(26-2)13(20)8-12)19-21-18(23-29-19)11-3-5-15-16(7-11)28-9-27-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOXUFSLFOXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)
![3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2656569.png)



![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[4-(trifluoromethyl)phenyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2656578.png)

![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)
![6-(4-Fluorophenyl)-2-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2656585.png)
